

An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Tert-butyl-2-methoxyphenylboronic acid
Cat. No.:	B1285351

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **5-Tert-butyl-2-methoxyphenylboronic acid**, a versatile building block in modern organic synthesis. This document details its known physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and presents its role in key chemical reactions.

Core Physicochemical Properties

5-Tert-butyl-2-methoxyphenylboronic acid is a white to pale cream crystalline solid.^[1] Its chemical structure features a phenyl ring substituted with a boronic acid group, a methoxy group, and a tert-butyl group. These functional groups dictate its reactivity and physical properties, making it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: General and Physicochemical Properties of **5-Tert-butyl-2-methoxyphenylboronic acid**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1]
Molecular Weight	208.06 g/mol	
Melting Point	102.0-109.0 °C	[1]
Appearance	White to pale cream crystals or powder	[1]
CAS Number	128733-85-7	[1]
Purity (by HPLC)	≥98.0%	[1]
Boiling Point	Data not available (Predicted for a similar compound: 357.893±52.00 °C)	
pKa	Data not available (Predicted for a similar compound: 8.294±0.10)	
Solubility	Soluble in polar organic solvents. Quantitative data in specific solvents is not readily available.	

Note: Predicted values are for the similar compound (5-(tert-Butyl)-3-fluoro-2-methoxyphenyl)boronic acid and should be used as an estimation only.

Spectroscopic Data

While a comprehensive public spectral database for **5-Tert-butyl-2-methoxyphenylboronic acid** is not available, supplier information indicates that the proton NMR spectrum conforms to the expected structure.[\[1\]](#) For reference, the following table provides predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands based on computational models for structurally related compounds.

Table 2: Predicted Spectroscopic Data

Spectrum Type	Predicted Peaks/Bands
¹ H NMR (in CDCl ₃)	~7.3-7.5 ppm (m, 1H, Ar-H), ~6.8-7.0 ppm (m, 2H, Ar-H), ~5.0-6.0 ppm (br s, 2H, -B(OH) ₂), ~3.8 ppm (s, 3H, -OCH ₃), ~1.3 ppm (s, 9H, -C(CH ₃) ₃)
¹³ C NMR (in CDCl ₃)	~158 ppm (Ar-C-O), ~150 ppm (Ar-C-tBu), ~120 ppm (Ar-C-B), ~118 ppm (Ar-CH), ~115 ppm (Ar-CH), ~112 ppm (Ar-CH), ~55 ppm (-OCH ₃), ~34 ppm (-C(CH ₃) ₃), ~31 ppm (-C(CH ₃) ₃)
Key IR Absorptions	~3300-3500 cm ⁻¹ (O-H stretch, broad), ~2960 cm ⁻¹ (C-H stretch, alkyl), ~1600 cm ⁻¹ (C=C stretch, aromatic), ~1370 cm ⁻¹ (B-O stretch), ~1250 cm ⁻¹ (C-O stretch, ether)

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Tert-butyl-2-methoxyphenylboronic acid** are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of Arylboronic Acids (General Procedure)

This protocol is adapted from the synthesis of 2-methoxyphenylboronic acid and can be modified for **5-Tert-butyl-2-methoxyphenylboronic acid**.

Workflow for Arylboronic Acid Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an arylboronic acid via a Grignard reagent.

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small amount of a solution of the corresponding aryl halide (e.g., 1-bromo-4-tert-butyl-2-methoxybenzene) in anhydrous THF is added to initiate the reaction. The remaining aryl halide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
- Borylation: The Grignard solution is cooled to -78 °C. A solution of a trialkyl borate (e.g., triisopropyl borate) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- Hydrolysis and Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system to yield the final product.

Determination of Melting Point

Procedure:

- A small amount of the dry crystalline sample is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady, slow rate.
- The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

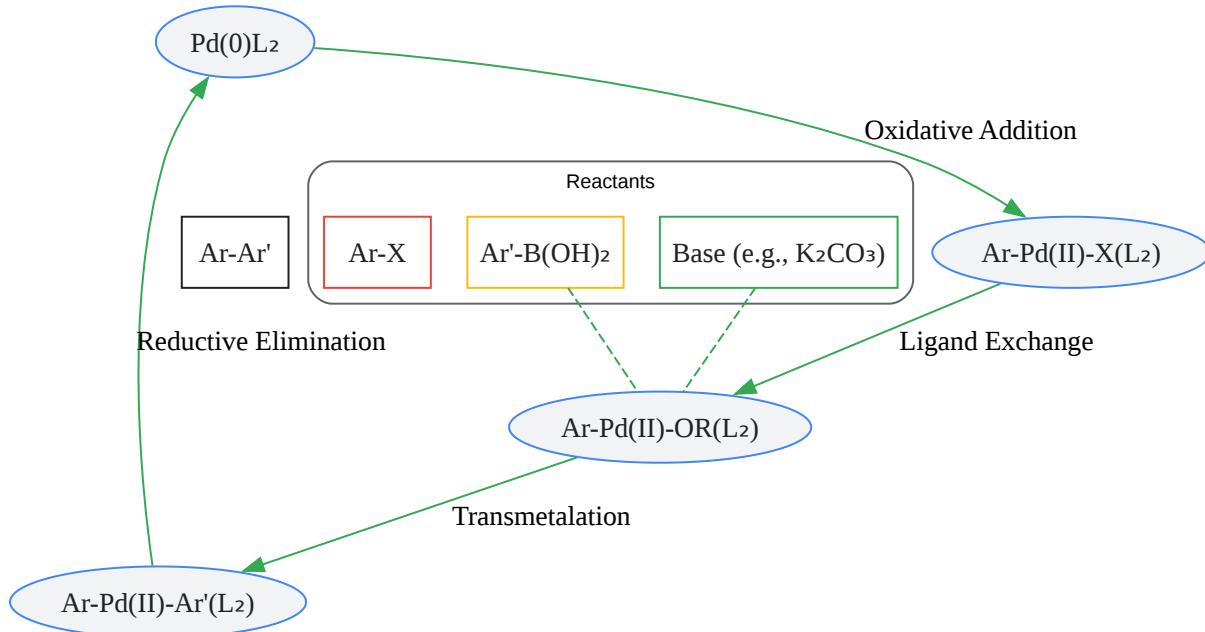
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A general protocol for the analysis of boronic acids by HPLC is described below.

Workflow for HPLC Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the purity analysis of a boronic acid using HPLC.


Procedure:

- Sample Preparation: A standard solution of **5-Tert-butyl-2-methoxyphenylboronic acid** is prepared by dissolving a known amount in a suitable solvent (e.g., acetonitrile/water mixture).
- Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient or isocratic elution can be employed to achieve optimal separation.
- Detection: A UV detector is commonly used for the detection of arylboronic acids.
- Analysis: The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Applications in Synthesis: The Suzuki-Miyaura Coupling

5-Tert-butyl-2-methoxyphenylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.

Catalytic Cycle of the Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide, catalyzed by a palladium(0) complex. The process consists of three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-tert-Butyl-2-methoxybenzeneboronic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. waters.com [waters.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285351#physicochemical-properties-of-5-tert-butyl-2-methoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com